molecular formula C11H12BrN3 B13620931 3-(3-Bromophenyl)-1,4-dimethyl-1h-pyrazol-5-amine

3-(3-Bromophenyl)-1,4-dimethyl-1h-pyrazol-5-amine

Cat. No.: B13620931
M. Wt: 266.14 g/mol
InChI Key: FSPQAHSSKJGGKI-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine is a brominated pyrazole derivative with the molecular formula C₁₁H₁₂BrN₃ and a molecular weight of 266.14 g/mol (CAS: 1152655-64-5) . The compound features a 3-bromophenyl substituent at the pyrazole’s 3-position and methyl groups at the 1- and 4-positions. Its structure is characterized by a planar pyrazole core, with the bromine atom inducing electronic effects that influence reactivity and intermolecular interactions. The compound is primarily used in medicinal chemistry and materials science as a building block for synthesizing more complex molecules .

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

5-(3-bromophenyl)-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H12BrN3/c1-7-10(14-15(2)11(7)13)8-4-3-5-9(12)6-8/h3-6H,13H2,1-2H3

InChI Key

FSPQAHSSKJGGKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=CC=C2)Br)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves multi-step reactions. One common method includes the following steps:

    Nitration: The starting material, 3-bromophenyl, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Cyclization: The amine group reacts with a suitable diketone to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can enhance the efficiency of the reactions. Additionally, purification methods like recrystallization and column chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions like Suzuki-Miyaura coupling.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and boronic acids to replace the bromine atom with various substituents.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield a wide range of substituted pyrazoles, while oxidation and reduction reactions can produce corresponding oxides and amines.

Scientific Research Applications

3-(3-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The bromophenyl group and the pyrazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Isomers

Pyrazole derivatives with brominated aryl groups and varying substituents are well-studied. Key structural analogues include:

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight (g/mol) Key Features
3-(3-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine 1-CH₃, 4-CH₃, 3-(3-BrC₆H₄) C₁₁H₁₂BrN₃ 266.14 Enhanced steric hindrance from dual methyl groups; moderate lipophilicity
3-(4-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine 1-CH₃, 4-CH₃, 3-(4-BrC₆H₄) C₁₁H₁₂BrN₃ 266.14 Bromine at para position alters electronic distribution; higher dipole moment
3-(4-Bromophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine 1-(2-CH₃C₆H₄), 3-(4-BrC₆H₄) C₁₇H₁₆BrN₃ 342.24 Ortho-tolyl group increases steric bulk; potential for π-π stacking
3-(2-Bromophenyl)-1-isopropyl-1H-pyrazol-5-amine 1-(i-Pr), 3-(2-BrC₆H₄) C₁₂H₁₄BrN₃ 280.16 Isopropyl group enhances solubility; bromine at ortho position

Key Observations :

  • Substituent Position Effects : Bromine’s position (ortho, meta, para) on the phenyl ring significantly impacts electronic properties. For example, para-substituted derivatives exhibit stronger electron-withdrawing effects compared to meta-substituted ones .
  • Steric and Solubility Trends: Bulky substituents (e.g., isopropyl in or ortho-tolyl in ) improve solubility in nonpolar solvents but may hinder crystallinity.
  • Synthetic Accessibility: All compounds are synthesized via analogous routes, typically involving condensation of substituted acetophenones with hydrazines, followed by functionalization .
Spectroscopic and Computational Comparisons
  • NMR Spectroscopy :
    • The target compound’s ¹H-NMR would show a singlet for the pyrazole C-H proton (δ ~5.7–6.2 ppm), with splitting patterns for aromatic protons influenced by the bromine’s meta position . In contrast, para-bromo derivatives (e.g., ) exhibit simpler aromatic splitting due to symmetry.
    • Methyl groups at positions 1 and 4 appear as singlets (δ ~2.3–2.5 ppm) .
  • IR Spectroscopy :
    • N-H stretches (3340–3100 cm⁻¹) and C-Br vibrations (650–550 cm⁻¹) are consistent across brominated pyrazoles .
  • Computational Studies: Density Functional Theory (DFT) analyses on similar compounds (e.g., ) reveal that bromine’s position affects HOMO-LUMO gaps.
Practical Considerations
  • Availability : The target compound is listed as discontinued in some catalogs , whereas its 4-bromo isomer () remains available, highlighting supply-chain variability.

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